3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Description
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2, an amino group at position 3, and a trifluoromethyl (-CF₃) substituent at position 3. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino and carboxylic acid groups enable hydrogen bonding and functionalization .
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3/h1-2H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROTWSPSBWKNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673517 | |
| Record name | 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214370-77-0 | |
| Record name | 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction. This reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds.
Biological Activity
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance the biological properties of organic molecules. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Kinase Activity : This compound has been shown to inhibit the activity of specific kinases involved in inflammatory pathways, which may have implications for treating autoimmune diseases and cancer .
- Modulation of CFTR Function : Research indicates that pyridine derivatives can restore or enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR), making this compound a candidate for treating cystic fibrosis and related respiratory conditions .
- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity, potentially through mechanisms that disrupt bacterial cell walls or interfere with metabolic pathways .
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of Inflammatory Pathways
A study demonstrated that this compound effectively inhibited the phosphorylation of IκB, leading to reduced NF-κB activation in synovial cells from rheumatoid arthritis patients. This suggests potential therapeutic applications in inflammatory diseases .
Case Study 2: CFTR Restoration
In vitro studies using cell lines expressing mutant CFTR showed that treatment with this compound restored chloride ion transport, indicating its potential use in cystic fibrosis therapy. The mechanism was linked to enhanced channel gating properties .
Case Study 3: Antimicrobial Efficacy
Research on various derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity against Chlamydia species, outperforming traditional antibiotics at lower concentrations. This highlights its potential as a novel antimicrobial agent .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Agents
TFMPCA serves as a crucial building block in the development of new antimicrobial agents. Its unique trifluoromethyl group enhances biological activity, making it a candidate for treating bacterial infections. Research indicates that derivatives of TFMPCA exhibit potent activity against resistant strains of bacteria, which is vital in the context of increasing antibiotic resistance .
Cancer Treatment
Studies have shown that compounds similar to TFMPCA can inhibit the IκB kinase (IKK) complex, which plays a significant role in cancer progression through the NF-κB signaling pathway. Inhibiting this pathway can lead to reduced inflammation and potentially lower tumor growth rates. This application is particularly relevant for cancers associated with chronic inflammation .
Inflammatory Diseases
TFMPCA derivatives are being investigated for their potential use in treating various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The ability to modulate cytokine production through NF-κB inhibition makes these compounds promising candidates for therapeutic development .
Agricultural Applications
Pesticides and Herbicides
The trifluoromethyl group in TFMPCA contributes to its efficacy as an active ingredient in agrochemicals. It has been utilized in the synthesis of herbicides that show improved herbicidal activity against perennial grass weeds compared to traditional compounds. For instance, derivatives have been developed that act as acetyl-CoA carboxylase inhibitors, enhancing their effectiveness in crop protection .
Fungicides
Research indicates that TFMPCA is a degradation product of certain fungicides like fluopyram and fluopicolide. Understanding its behavior and effects on crops is crucial for assessing environmental impact and efficacy. Studies have shown that while it can lead to adverse effects such as leaf epinasty, it also plays a role in the overall effectiveness of fungicide formulations .
Synthesis and Chemical Properties
The synthesis of TFMPCA typically involves various chemical reactions that incorporate the trifluoromethyl group into the pyridine structure. Techniques such as vapor-phase fluorination and chlorination are commonly employed to produce this compound efficiently . The unique properties imparted by the trifluoromethyl group not only enhance biological activity but also influence the compound's stability and solubility, making it suitable for diverse applications.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
2-Amino-5-(trifluoromethyl)nicotinic Acid
- Structure: Amino group at position 2, carboxylic acid at position 3, and -CF₃ at position 4.
- This isomer may exhibit distinct reactivity in coupling reactions compared to the target compound .
5-(Trifluoromethyl)pyridine-2-carboxylic Acid
- Structure: Lacks the amino group at position 3.
- This compound is often used as a precursor for synthesizing amino derivatives like the target compound .
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid
- Structure: Chlorine substituent replaces the amino group at position 3.
- Key Differences: The electron-withdrawing chlorine enhances electrophilicity at position 3, making it reactive in Suzuki-Miyaura couplings. However, it lacks the amino group’s hydrogen-bonding capacity, limiting its use in drug design .
Heterocyclic Analogs
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid
- Structure: Thienopyridine core with a phenyl group at position 5.
2-Amino-5-(3-carboxy-5-fluorophenyl)pyridine-3-carboxylic Acid
Salt Forms and Derivatives
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic Acid Hydrochloride
- Structure : Hydrochloride salt of the target compound.
- Key Differences : The salt form improves aqueous solubility, making it preferable for biological assays. However, it may require neutralization for certain synthetic applications .
Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Molecular Weight and Solubility
Preparation Methods
Halogeno-Trifluoromethylpyridine Amination via Ammonia Substitution
One of the most established methods for preparing amino-trifluoromethylpyridine derivatives, including 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid, involves nucleophilic substitution of a halogen atom on a halogeno-trifluoromethylpyridine precursor with ammonia.
- Starting Materials: Halogeno-trifluoromethylpyridine compounds, particularly 3-chloro-5-trifluoromethylpyridine derivatives, are used due to the favorable reactivity of chlorine as a leaving group.
- Reaction Conditions: The halogeno compound is reacted with aqueous ammonia or liquid ammonia in a sealed autoclave at elevated temperatures ranging from 50 to 200°C, preferably between 100 and 180°C.
- Catalyst Use: Cuprous chloride (CuCl) is commonly employed as a catalyst in amounts ranging from 1 to 30 parts by weight per 100 parts of halogeno compound to enhance reaction efficiency.
- Pressure and Time: Reaction pressures can reach 2 to 120 atm due to temperature and sealed conditions, with reaction times typically between 5 to 100 hours.
- Ammonia Concentration: Aqueous ammonia concentrations of 20% or higher, preferably 28-40%, are utilized to ensure sufficient nucleophilic activity.
- After reaction completion, the mixture is cooled and diluted with water, leading to phase separation into aqueous and oily layers.
- The desired amino-trifluoromethylpyridine product is extracted from the aqueous phase using organic solvents such as methylene chloride, benzene, or diethyl ether.
- Solvent evaporation followed by distillation yields the purified amino product, often as crystalline solids or oily substances.
| Parameter | Conditions/Values |
|---|---|
| Halogeno compound | 3-chloro-5-trifluoromethylpyridine (40.8 g) |
| Catalyst (CuCl) | 12.2 g |
| Liquid ammonia | 76.5 g |
| Temperature | 150°C |
| Pressure | ~120 atm |
| Reaction time | 63 hours |
| Product isolated | 3-amino-5-trifluoromethylpyridine (25.3 g) |
| Boiling point of product | 105.5–106°C at 11 mmHg |
This method is robust and scalable, making it suitable for industrial synthesis of amino-trifluoromethylpyridine derivatives, including carboxylic acid substituted analogs.
Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks
Another synthetic strategy involves building the pyridine ring itself from trifluoromethyl-containing precursors. This approach allows the introduction of the trifluoromethyl group early in the synthesis and the subsequent functionalization of the pyridine ring, including amino and carboxylic acid substituents.
- Starting from trifluoromethyl-substituted aldehydes or ketones, cyclization reactions construct the pyridine ring.
- Functional groups such as amino and carboxyl groups are introduced either during ring formation or via subsequent substitution reactions.
- This method offers flexibility in substitution patterns but may require multiple synthetic steps.
While detailed protocols for this exact compound are less frequently reported, this approach is recognized for preparing diverse trifluoromethylpyridine derivatives.
Direct Introduction of Trifluoromethyl Group via Trifluoromethyl Copper Species
A more recent and specialized method involves the direct trifluoromethylation of pyridine derivatives using active trifluoromethyl species such as trifluoromethyl copper reagents.
- Bromo- or iodo-substituted pyridines undergo nucleophilic substitution with trifluoromethyl copper complexes.
- This method allows late-stage trifluoromethylation, which is advantageous for complex molecules.
- Amino and carboxylic acid groups can be introduced before or after trifluoromethylation depending on the synthetic design.
This approach is valuable for synthesizing trifluoromethylpyridine derivatives with precise substitution but may require stringent reaction conditions and specialized reagents.
Protection and Deprotection Strategies for Amino Group
In multi-step syntheses, the amino group on the pyridine ring is often protected to prevent side reactions.
- Boc Protection: The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during synthesis.
- Removal: The Boc group can be removed under acidic conditions to reveal the free amino group.
- This strategy is particularly useful when preparing intermediates such as 3-(Boc-amino)-5-trifluoromethyl-pyridine, which can be further elaborated to the carboxylic acid derivative.
Summary Table of Preparation Methods
| Method | Starting Material | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ammonia substitution of halogeno-trifluoromethylpyridine | 3-chloro-5-trifluoromethylpyridine | 100–180°C, 5–100 h, CuCl catalyst | High yield, scalable, direct amination | Requires high pressure and temperature |
| Pyridine ring construction from trifluoromethyl building blocks | Trifluoromethyl aldehydes/ketones | Multi-step cyclization | Flexible substitution pattern | Longer synthesis, multiple steps |
| Direct trifluoromethylation via trifluoromethyl copper | Bromo-/iodopyridines | Specialized reagents, controlled conditions | Late-stage trifluoromethylation | Requires sensitive reagents |
| Boc protection/deprotection of amino group | Amino-pyridine intermediates | Acidic deprotection after Boc protection | Protects amino group during synthesis | Additional protection/deprotection steps |
Research Findings and Practical Notes
- The halogen atom in the halogeno-trifluoromethylpyridine precursor critically influences reactivity; chlorine is preferred over fluorine or bromine due to optimal leaving group ability and reaction control.
- Reaction temperature must be carefully controlled; exceeding 200°C leads to product decomposition, while temperatures below 50°C result in incomplete reaction.
- Catalyst loading of cuprous chloride between 1–30 parts per 100 parts of halogeno compound optimizes yield and reaction rate.
- Extraction solvents such as methylene chloride efficiently recover the amino product from aqueous phases post-reaction.
- Protecting groups like Boc facilitate multi-step syntheses by preventing undesired side reactions on the amino functionality and are removable under mild acidic conditions.
Q & A
Q. What bioconjugation strategies link this compound to biomolecules (e.g., peptides, antibodies)?
- Methodological Answer :
- Carbodiimide Coupling : Activate COOH with EDC/NHS, then conjugate to lysine residues (pH 8.5).
- Click Chemistry : Install alkyne handles via amide linkage for CuAAC with azide-tagged biomolecules.
Purify conjugates via SEC-HPLC (Superdex 200) and validate by MALDI-TOF (mass shift ~236 Da) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
